molecular formula C13H16N2 B13846172 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine

Cat. No.: B13846172
M. Wt: 200.28 g/mol
InChI Key: CSDARDMFBNEYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine is a compound with the molecular formula C12H14N2 It is a derivative of tetrahydrocarbazole, a structure known for its presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This method allows for the formation of the tetrahydrocarbazole core, which can then be further functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a cornerstone for the preparation of tetrahydrocarbazole derivatives, which can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the tetrahydrocarbazole core, which can be further functionalized for specific applications.

Scientific Research Applications

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential for functionalization. This structural feature distinguishes it from other tetrahydrocarbazole derivatives and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine

InChI

InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-4,9,15H,5-8,14H2

InChI Key

CSDARDMFBNEYGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CN)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.